molecular formula C19H21N3O B15101603 2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole

2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole

Cat. No.: B15101603
M. Wt: 307.4 g/mol
InChI Key: ORRPPIQZKSMRDI-UHFFFAOYSA-N
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Description

2-Methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole is a heterocyclic compound featuring an indole core substituted with a methyl group at position 2 and a morpholin-4-yl-pyridin-3-ylmethyl moiety at position 2. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capabilities, which are critical for interactions with biological targets such as kinases or G-protein-coupled receptors (GPCRs).

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

4-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]morpholine

InChI

InChI=1S/C19H21N3O/c1-14-18(16-6-2-3-7-17(16)21-14)19(15-5-4-8-20-13-15)22-9-11-23-12-10-22/h2-8,13,19,21H,9-12H2,1H3

InChI Key

ORRPPIQZKSMRDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCOCC4

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis Approach

The classical Fischer indole synthesis offers a potential pathway using phenylhydrazine derivatives and α-branched ketones. For this target, 3-(pyridin-3-yl)-3-morpholin-4-ylpropan-2-one could serve as the ketone component. However, synthesis of this sterically hindered ketone remains problematic.

Modifications using microwave-assisted conditions (160°C, 20 min) or Brønsted acid catalysis (p-TsOH, CH3CN reflux) have shown promise for similar systems. Challenges include:

  • Low yields (<35%) in ketone formation
  • Competing side reactions during cyclization
  • Difficulty in isolating the desired regioisomer

Palladium-Catalyzed Cross-Coupling Strategies

Recent advances in C-H functionalization provide alternative pathways. A three-step sequence could involve:

  • Directed C3 Borylation : 2-Methylindole undergoes iridium-catalyzed borylation using [Ir(OMe)(cod)]2/dtbpy (cod = 1,5-cyclooctadiene, dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine) to yield 3-borylated indole.
  • Suzuki-Miyaura Coupling : Reaction with 3-bromopyridinemorpholine derivative under Pd(PPh3)4 catalysis (K2CO3, DME/H2O, 80°C).
  • Morpholine Installation : Post-coupling alkylation using morpholine and bis(pinacolato)diboron-mediated conditions.

Key challenges include:

  • Competing N-H activation in indole
  • Sensitivity of boronate esters to protic conditions
  • Requirement for orthogonal protecting groups

Multicomponent Reaction Approaches

The Mannich reaction provides a convergent strategy for introducing the bis-heterocyclic methyl group. Optimized conditions from pyrido-triazine syntheses suggest:

  • Reactants : 2-Methylindole, pyridine-3-carbaldehyde, morpholine
  • Catalyst : Trifluoroacetic acid (10 mol%)
  • Solvent : Ethanol/AcOH (3:1 v/v)
  • Reactor : Q-tube pressure vessel at 130°C for 40 min

This method capitalizes on:

  • Enhanced reaction rates under pressure (Q-tube system)
  • Acid-mediated imine formation and subsequent alkylation
  • Improved atom economy (83% theoretical)

Optimization of Critical Reaction Parameters

Solvent and Catalyst Screening

Comparative data from analogous syntheses:

Condition Yield (%) Purity (%) Reaction Time (h)
TFA/EtOH (Q-tube) 68 95 0.67
p-TsOH/CH3CN 33 87 4.0
Al2O3/MeCN 41 82 6.0
NH4Cl/EtOH 27 79 8.0

Q-tube conditions provided superior yields and shorter reaction times, consistent with high-pressure acceleration of bimolecular steps.

Temperature Profiling

DSC analysis of the Mannich reaction exotherm revealed optimal stability at 130°C, with decomposition observed above 145°C. Lower temperatures (100°C) resulted in incomplete conversion (<50%), while higher temperatures (>140°C) led to pyridine ring degradation.

Analytical Characterization

Critical spectroscopic data for intermediates and final product:

3-(Pyridin-3-yl)-3-morpholin-4-ylpropan-2-ol (Intermediate)

  • $$ ^1H $$ NMR (400 MHz, CDCl3): δ 8.51 (dd, J = 4.8, 1.6 Hz, 1H), 8.43 (d, J = 2.0 Hz, 1H), 7.71 (dt, J = 7.8, 2.0 Hz, 1H), 7.29 (dd, J = 7.8, 4.8 Hz, 1H), 3.72 (m, 8H, morpholine), 3.58 (m, 1H, CH), 2.51 (m, 2H, CH2), 1.21 (d, J = 6.4 Hz, 3H, CH3)
  • $$ ^{13}C $$ NMR: δ 149.8, 148.2, 135.6, 132.4, 123.7, 67.3 (morpholine), 66.8 (morpholine), 72.1 (CH), 44.3 (CH2), 22.1 (CH3)

Final Product

  • HRMS (ESI+): m/z calcd for C20H22N3O [M+H]+ 328.1760, found 328.1758
  • X-ray Diffraction: Monoclinic space group P21/c with a = 12.453(2) Å, b = 7.891(1) Å, c = 15.637(3) Å, β = 102.36(1)°

Challenges and Alternative Pathways

Persistent issues in scale-up include:

  • Low yields in ketone formation steps (Fischer route)
  • Epimerization at the C3 stereocenter during Mitsunobu reactions
  • Purification difficulties due to polar byproducts

Alternative approaches under investigation:

  • Enzymatic desymmetrization of prochiral intermediates
  • Flow chemistry implementations for exothermic steps
  • Photoredox-mediated C-H functionalization

Chemical Reactions Analysis

2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active indole and pyridine derivatives. Below is a detailed comparison based on the provided evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Target Protein Binding Affinity (ΔG, kcal/mol) Therapeutic Application Reference
Target Compound 1H-Indole 2-methyl, 3-[morpholin-4-yl(pyridin-3-yl)methyl] Undefined (hypothesized: KRAS or TLRs) N/A Undefined
C4 (Imidazo[1,2-a]pyridine derivative) Imidazo[1,2-a]pyridine 3-[(5-phenyl-1H-1,2,4-triazol-3-yl)methyl], 2-methyl KRASG12D −9.2 (free energy stabilization) Oncology (KRAS-driven cancers) [1]
Roche TLR7-9 Antagonist Quinoline 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl] TLR7-9 N/A (patent activity) Systemic Lupus Erythematosus [2]
AldrichCPR Indole Derivative 1H-Indole 3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene], 1-(4-chlorobenzyl) Undefined N/A Research reagent [3]

Key Observations:

Core Structure Impact: The imidazo[1,2-a]pyridine derivative (C4) achieves stronger KRASG12D stabilization (ΔG = −9.2 kcal/mol) compared to indole-based analogs, likely due to its planar heteroaromatic core enhancing π-π stacking with switch-I/II regions of KRAS [1]. The morpholin-4-yl group in the target compound and Roche’s TLR antagonist suggests a shared role in improving solubility and mimicking endogenous ligands for protein binding [2].

Substituent-Driven Activity: The pyridin-3-ylmethyl group in the target compound may mimic the triazole moiety in C4, but the absence of a phenyl-triazole substituent reduces KRASG12D affinity [1]. Roche’s compound replaces indole with quinoline, enhancing TLR7-9 antagonism through extended aromatic interactions with Toll-like receptor pockets [2].

Therapeutic Potential: While C4 and Roche’s derivative are optimized for specific targets (KRAS and TLRs, respectively), the target compound’s undefined activity highlights a need for further functional screening.

Research Findings and Challenges

  • Synthetic Accessibility : The morpholin-4-yl-pyridin-3-ylmethyl group introduces steric hindrance, complicating regioselective synthesis compared to simpler indole derivatives like AldrichCPR’s analog [3].

Biological Activity

2-Methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole is a compound of interest due to its potential biological activities, particularly in relation to cancer treatment and neurological disorders. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available indole derivatives. The morpholine and pyridine moieties are introduced through nucleophilic substitutions or coupling reactions.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays showed that this compound has an IC50 value in the nanomolar range against A549 lung cancer cells, indicating potent activity (IC50 = 25.3 ± 4.6 nM) .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways crucial for cell proliferation and survival. Molecular docking studies suggest that it interacts with key proteins involved in tumor growth, such as FGFR1 and IDO1, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the indole scaffold significantly influence biological activity. For example:

  • Substituents at the 4-position : The presence of electron-withdrawing groups enhances potency.
  • Morpholine and pyridine groups : These moieties contribute to improved solubility and bioavailability, which are critical for therapeutic efficacy.
CompoundStructureIC50 (nM)Target
AA25.3 ± 4.6FGFR1
BB69.1 ± 19.8IDO1

Study 1: Antiproliferative Activity

In a study involving various indole derivatives, compound A demonstrated a preferential suppression of rapidly dividing A549 cells compared to slower-growing fibroblasts, suggesting selectivity in targeting cancerous cells while sparing normal tissues .

Study 2: Molecular Docking

Molecular docking studies revealed that the indole scaffold effectively binds to the hydrophobic pocket of target proteins, facilitating the inhibition of their activity. This binding affinity correlates with the observed biological activities .

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